molecular formula C19H16ClNO3 B2680465 7-chloro-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide CAS No. 950285-02-6

7-chloro-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide

Cat. No.: B2680465
CAS No.: 950285-02-6
M. Wt: 341.79
InChI Key: BYGBJSRAYVSQHN-UHFFFAOYSA-N
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Description

7-chloro-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines. This compound is characterized by its unique structure, which includes a benzoxepine ring system substituted with a chloro group and a methoxyphenylmethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenol and an epoxide.

    Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Methoxyphenylmethyl Group: This step involves a nucleophilic substitution reaction where the methoxyphenylmethyl group is attached to the benzoxepine ring using a suitable nucleophile and base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of bases or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as a bioactive molecule with applications in studying biological pathways and mechanisms.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases due to its biological activity.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-chloro-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide: shares structural similarities with other benzoxepine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-chloro-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-23-17-5-3-2-4-14(17)12-21-19(22)13-8-9-24-18-7-6-16(20)11-15(18)10-13/h2-11H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGBJSRAYVSQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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